Tegafur

Vue d'ensemble

Description

Il s'agit d'un promédicament du 5-fluorouracile, ce qui signifie qu'il est métabolisé dans l'organisme pour produire le 5-fluorouracile, un agent anticancéreux actif . FT-207 est connu pour sa capacité à inhiber la synthèse de l'ADN dans les cellules cancéreuses, empêchant ainsi leur prolifération .

Méthodes De Préparation

FT-207 est synthétisé par une série de réactions chimiques impliquant le furane et le fluorouracile. La voie de synthèse implique généralement la conjugaison du furane avec le fluorouracile dans des conditions de réaction spécifiques . Les méthodes de production industrielle utilisent souvent les enzymes microsomales hépatiques du cytochrome P450 pour bioactiver le FT-207 en 5-fluorouracile . Le processus est soigneusement contrôlé pour garantir une pureté et un rendement élevés du produit final.

Analyse Des Réactions Chimiques

FT-207 subit plusieurs types de réactions chimiques, notamment :

Oxydation : FT-207 est oxydé par les enzymes hépatiques pour produire le 5-fluorouracile.

Réduction : Le composé peut subir des réactions de réduction dans des conditions spécifiques.

Substitution : FT-207 peut participer à des réactions de substitution, en particulier en présence de nucléophiles.

Les réactifs couramment utilisés dans ces réactions comprennent les enzymes microsomales hépatiques, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions sont le 5-fluorouracile et ses métabolites actifs, tels que le 5-fluoro-désoxyuridine-monophosphate et le 5-fluorouridine-triphosphate .

Applications De Recherche Scientifique

FT-207 a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'activation des promédicaments et les voies métaboliques.

Biologie : Employé dans la recherche sur l'inhibition de la synthèse de l'ADN et la prolifération des cellules cancéreuses.

Médecine : Largement utilisé dans les essais cliniques et la recherche sur le traitement du cancer pour évaluer son efficacité et sa sécurité.

Industrie : Utilisé dans le développement de nouveaux agents chimiothérapeutiques et de systèmes d'administration de médicaments.

5. Mécanisme d'action

FT-207 exerce ses effets en étant métabolisé en 5-fluorouracile dans le foie. Les métabolites actifs du 5-fluorouracile inhibent l'enzyme thymidylate synthase, qui est essentielle à la synthèse de l'ADN. Cette inhibition entraîne une diminution de la synthèse de la thymidine, une diminution de la synthèse de l'ADN et une perturbation de la fonction de l'ARN, ce qui entraîne finalement la cytotoxicité des cellules tumorales . Les cibles moléculaires impliquées comprennent la thymidylate synthase et l'ARN.

Mécanisme D'action

FT-207 exerts its effects by being metabolized into 5-fluorouracil in the liver. The active metabolites of 5-fluorouracil inhibit the enzyme thymidylate synthase, which is crucial for DNA synthesis. This inhibition leads to decreased thymidine synthesis, reduced DNA synthesis, and disrupted RNA function, ultimately resulting in the cytotoxicity of tumor cells . The molecular targets involved include thymidylate synthase and RNA.

Comparaison Avec Des Composés Similaires

FT-207 est unique par rapport aux autres composés similaires en raison de sa nature spécifique de promédicament et de sa voie d'activation. Les composés similaires comprennent :

5-Fluorouracile : Le métabolite actif de FT-207, utilisé directement comme agent chimiothérapeutique.

Capécitabine : Un autre promédicament du 5-fluorouracile, qui est activé par une voie métabolique différente.

Uracile : Un composant du médicament combiné tegafur-uracile, qui améliore l'efficacité de FT-207

FT-207 se distingue par son activation spécifique par les enzymes hépatiques et sa capacité à fournir une libération contrôlée de 5-fluorouracile, ce qui pourrait entraîner une réduction des effets secondaires et une amélioration des résultats thérapeutiques.

Activité Biologique

Tegafur is an antineoplastic agent primarily used in cancer therapy, particularly for gastrointestinal and lung cancers. It acts as a prodrug, converting into the active metabolite 5-fluorouracil (5-FU) in the body, which is a potent inhibitor of DNA synthesis. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, clinical efficacy, and relevant case studies.

This compound functions as a pyrimidine analogue that interferes with nucleic acid synthesis. Upon administration, it is metabolized to 5-FU, which then exerts its effects through two primary mechanisms:

- Inhibition of Thymidylate Synthase : 5-FU binds to thymidylate synthase (TS) as 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forming a stable complex that inhibits the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This inhibition leads to a reduction in thymidine triphosphate (TTP), essential for DNA synthesis .

- Incorporation into RNA : Another metabolite, 5-fluorouridine triphosphate (FUTP), is mistakenly incorporated into RNA, disrupting RNA processing and function .

Uracil is often co-administered with this compound to enhance its efficacy by inhibiting the degradation of 5-FU, thus maintaining higher intracellular levels of the active drug .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapid absorption occurs post-oral administration, with peak plasma concentrations reached within 1 to 2 hours .

- Distribution : The volume of distribution is approximately 16 L/m², indicating extensive tissue distribution .

- Metabolism : The primary metabolic pathway involves hepatic enzymes, particularly CYP2A6, which converts this compound into 5-FU. This conversion is crucial for its antitumor activity .

- Elimination : this compound and its metabolites are primarily excreted via urine.

Clinical Efficacy

This compound has been evaluated in numerous clinical trials, demonstrating significant efficacy in various cancer types:

Table 1: Clinical Trials Involving this compound

Case Studies

- Adjuvant Chemotherapy for Lung Cancer : A phase III trial indicated that adjuvant chemotherapy with UFT significantly improved overall survival in patients with completely resected stage I adenocarcinoma of the lung. The study enrolled 999 patients and found a statistically significant survival benefit for those receiving UFT compared to observation alone (P=0.04) .

- Combination Therapy in Colorectal Cancer : A randomized phase II trial compared UFT combined with leucovorin and oxaliplatin against UFT alone in high-risk stage II/III colorectal cancer patients. The TEGAFOX regimen showed a three-year disease-free survival rate of 84.2%, significantly higher than the 62.1% observed with UFT alone (P < 0.01) .

Propriétés

IUPAC Name |

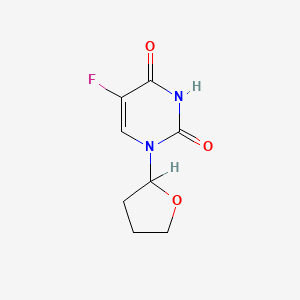

5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWLQNSHRPWKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C=C(C(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001009966 | |

| Record name | Tegafur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.9 [ug/mL] (The mean of the results at pH 7.4), Partly miscible | |

| Record name | SID8139878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tegafur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The transformation of 2'-deoxyurindylate (dUMP) to 2'-deoxythymidylate (dTMP) is essential in driving the synthesis of DNA and purines in cells. Thymidylate synthase catalyzes the conversion of dUMP to dTMP, which is a precursor of thymidine triphosphate (TTP), one of the four deoxyribonucleotides required for DNA synthesis. After administration into the body, tegafur is converted into the active antineoplastic metabolite, fluorouracil (5-FU). In tumour cells, 5-FU undergoes phosphorylation to form the active anabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP and reduced folate are bound to thymidylate synthase leading to formation of a ternary complex which inhibits DNA synthesis. In addition, 5-fluorouridine-triphosphate (FUTP) is incorporated into RNA causing disruption of RNA functions. | |

| Record name | Tegafur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

17902-23-7, 82294-77-7 | |

| Record name | Tegafur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17902-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tegafur [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017902237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, didehydroderiv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082294777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tegafur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tegafur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1-(tetrahydro-2-furyl)uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEGAFUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1548R74NSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

339.8-343.4 | |

| Record name | Tegafur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.